N-tert-butyl-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide
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Overview
Description
N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a piperidine ring substituted with a tert-butyl group, a methylbenzoyl group, and a carboxamide group, making it a versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide typically involves the reaction of tert-butylamine with 4-methylbenzoyl chloride, followed by the introduction of a piperidine ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process is usually carried out under an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate
- N-(4-Methylbenzoyl)-4-benzylpiperidine
Uniqueness
N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which provide it with distinct reactivity and stability. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H26N2O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H26N2O2/c1-13-5-7-15(8-6-13)17(22)20-11-9-14(10-12-20)16(21)19-18(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,19,21) |
InChI Key |
QFUIBXRVEDYMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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